p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside
Description
Historical Development of Azido-Modified Glycosides
The development of azido-modified glycosides traces its origins to the broader evolution of bioorthogonal chemistry that emerged in the early 2000s. The foundational work by Sharpless and Meldal on the Huisgen azide-alkyne cycloaddition reaction, combined with Bertozzi's pioneering contributions to Staudinger ligation, established azides as valuable tools for biological labeling applications. These developments created the conceptual framework that would later drive the synthesis and application of azido-modified carbohydrates.
The specific development of 2-azido-2-deoxy glycosides builds upon earlier work in the 1970s by Paulsen and colleagues, as well as Lemieux and Ratcliffe, who recognized the potential of 2-azido-2-deoxyglycosyl donors for achieving stereoselective glycosylation reactions. These early investigations demonstrated that azido groups could serve as effective masked amino groups while providing unique reactivity patterns distinct from their natural hydroxyl counterparts.
The synthesis methodologies for this compound specifically evolved from established protocols for preparing nitrophenyl glycosides combined with azide introduction strategies. Early synthetic approaches typically involved displacement reactions or substitution protocols that introduced the azido functionality at the carbon-2 position while maintaining the desired anomeric configuration.
The historical progression of azido glycoside chemistry reflects the growing recognition of the need for chemical tools that could function within biological systems without interfering with native biochemical processes. The development of such bioorthogonal reagents represented a paradigm shift in chemical biology, enabling researchers to study biological processes in living systems with unprecedented precision and specificity.
Contemporary synthetic approaches have refined these early methodologies, incorporating modern catalytic systems and improved stereochemical control. Gold-catalyzed glycosylation reactions have emerged as particularly effective methods for generating 2-azido-2-deoxy glycosides with high stereoselectivity. These advances have made compounds like this compound more accessible for research applications.
Significance in Carbohydrate Chemistry
The significance of this compound in carbohydrate chemistry extends across multiple research domains, from fundamental enzymatic studies to advanced metabolic labeling applications. The compound serves as a critical tool for understanding how carbohydrate-processing enzymes accommodate structural modifications and how these modifications influence biological recognition and processing.
Enzymatic specificity studies have revealed important insights into the tolerance of glycosidases for azido modifications. Research involving hundreds of different glycosidases has demonstrated that azides at secondary carbons, such as the carbon-2 position in this galactopyranoside derivative, are not significantly accommodated by most enzymes. This finding has profound implications for the interpretation of metabolic labeling studies and highlights the importance of understanding enzymatic specificity when using modified glycosides as biological probes.
The compound plays a crucial role in glycosynthase research, where engineered glycosyl hydrolases are used to synthesize glycosidic bonds using activated donor sugars. Glycosynthases represent mutant glycosyl hydrolases that have been modified to eliminate their hydrolytic activity while retaining their ability to form glycosidic bonds. This compound serves as an activated donor substrate in these systems, enabling the synthesis of novel glycosidic linkages under controlled conditions.
Metabolic labeling applications represent another significant area where this compound demonstrates its value. The azido functionality provides a chemical handle for bioorthogonal reactions, allowing researchers to track glycan metabolism and incorporation in living systems. However, recent studies have emphasized the importance of understanding how metabolic enzymes process azido-modified sugars, as differential acceptance can lead to substantially different outcomes compared to natural substrates.
The following table summarizes key enzymatic properties observed with azido-modified glycosides:
| Enzyme Class | Azido Tolerance | Processing Efficiency | Research Application |
|---|---|---|---|
| Alpha-galactosidases | Limited | Poor to Moderate | Substrate specificity studies |
| Beta-galactosidases | Variable | Generally Poor | Activity-based profiling |
| Glycosyltransferases | Position-dependent | Requires evaluation | Metabolic labeling |
| Glycosynthases | Engineering-dependent | Moderate to Good | Synthetic applications |
Chemical biology applications have expanded the utility of this compound beyond traditional carbohydrate chemistry. The bioorthogonal nature of the azido group enables its use in complex biological systems where native chemical functionalities might interfere with cellular processes. This property has made azido-modified glycosides valuable tools for studying glycosylation processes in their native biological context.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbohydrate chemistry. The complete chemical name reflects the structural features of both the carbohydrate portion and the aglycone substituent. Alternative nomenclature systems provide additional descriptive names that emphasize different aspects of the molecular structure.
According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol. This systematic name explicitly describes the stereochemical configuration at each chiral center and the spatial arrangement of all functional groups within the molecule.
Chemical Abstracts Service has assigned the registry number 210418-04-5 to this compound, providing a unique identifier for database searches and chemical inventory systems. Additional registry numbers exist for related compounds and derivatives, including acetylated variants and different anomeric configurations.
The compound can be classified within several overlapping categories based on its structural and functional characteristics. As a glycoside, it belongs to the broad class of compounds consisting of a sugar moiety linked to a non-sugar aglycone through a glycosidic bond. More specifically, it represents an alpha-galactopyranoside due to the configuration of the anomeric carbon and the identity of the sugar component.
From a functional perspective, the compound falls within the category of azido sugars, a subset of modified carbohydrates that incorporate azide functionalities for specialized research applications. The presence of the para-nitrophenyl aglycone further classifies it as a nitrophenyl glycoside, a class of compounds commonly used as chromogenic substrates for enzymatic assays.
The following classification scheme illustrates the hierarchical organization of this compound within carbohydrate chemistry:
| Classification Level | Category | Defining Features |
|---|---|---|
| Primary | Glycoside | Sugar-aglycone linkage |
| Secondary | Galactopyranoside | Galactose sugar component |
| Tertiary | Alpha-galactopyranoside | Alpha-anomeric configuration |
| Quaternary | Azido-galactopyranoside | Azide functional group |
| Specialized | Nitrophenyl azido-galactopyranoside | Chromogenic aglycone |
Synonymous names found in chemical databases include 4-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside and para-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside. These variations reflect common practices in chemical nomenclature where positional indicators may be expressed using different notation systems.
Position in Glycochemistry Research
This compound occupies a distinctive position within contemporary glycochemistry research, serving multiple roles across diverse investigational areas. The compound functions simultaneously as a synthetic intermediate, an enzymatic probe, and a chemical biology tool, reflecting the interdisciplinary nature of modern carbohydrate research.
In the realm of synthetic glycochemistry, this compound serves as both a target molecule for methodological development and a building block for more complex structures. Recent advances in gold-catalyzed glycosylation have demonstrated highly stereoselective approaches to synthesizing 2-azido-2-deoxy glycosides, with this galactopyranoside derivative serving as a representative example of the synthetic challenges and solutions in this area. These methodological developments contribute to the broader goal of developing reliable, stereocontrolled methods for accessing modified carbohydrates.
Enzyme engineering research has embraced this compound as a model substrate for developing improved glycosynthases. The challenges associated with engineering enzymes that can effectively process azido-modified donors have driven innovations in directed evolution strategies and high-throughput screening methodologies. These studies have revealed fundamental principles about enzyme-substrate interactions and the structural requirements for accommodating non-natural functionalities.
The compound plays a pivotal role in chemical biology research focused on understanding glycan metabolism and function. Metabolic labeling studies using azido-modified sugars have provided insights into cellular glycosylation processes, though recent research has emphasized the importance of understanding how these modifications affect enzymatic processing. The development of improved detection methods, including fluorescence-activated cell sorting and azide biosensors, has expanded the utility of such compounds in biological research.
Current research trends indicate growing interest in developing azido-modified glycosides with improved biological compatibility. Studies examining the tolerance of carbohydrate-processing enzymes for azide modifications have revealed significant limitations in current approaches. These findings are driving efforts to identify optimal substitution patterns and develop alternative bioorthogonal functionalities that maintain biological relevance while providing the chemical reactivity required for research applications.
The following data summarizes recent research applications of azido-modified galactopyranosides:
| Research Area | Application Type | Key Findings | Future Directions |
|---|---|---|---|
| Enzyme Engineering | Glycosynthase Development | Limited azido tolerance | Improved enzyme variants |
| Chemical Biology | Metabolic Labeling | Position-dependent acceptance | Alternative modifications |
| Synthetic Chemistry | Methodological Development | Stereoselective synthesis | Catalytic improvements |
| Analytical Chemistry | Detection Methods | Bioorthogonal reactions | Enhanced sensitivity |
Future research directions for this compound and related compounds are likely to focus on addressing current limitations while expanding applications. The development of engineered enzymes with improved tolerance for azido modifications represents one promising avenue. Additionally, the integration of this compound into automated synthesis platforms and high-throughput screening systems may accelerate discovery in glycochemistry research.
The position of this compound within the broader landscape of chemical biology tools reflects the ongoing evolution of bioorthogonal chemistry. As researchers continue to develop new bioorthogonal reactions and improve existing methodologies, compounds like this compound will likely serve as testing platforms for evaluating new approaches and validating improved methodologies.
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQZFHYGZLIJI-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221609 | |
| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210418-04-5 | |
| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210418-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Homogeneous Azidophenylselenylation (APS)
The azidophenylselenylation (APS) of glycals represents a streamlined method for synthesizing 2-azido-2-deoxy glycosides. For galactal derivatives, this one-pot procedure involves reacting 3,4,6-tri-O-acetyl-D-galactal (1 mmol) with diphenyl diselenide (Ph₂Se₂) (1 mmol), diacetoxyiodobenzene (DIB) (1 mmol), and trimethylsilyl azide (TMSN₃) (2 mmol) in dichloromethane at −10°C for 4 hours. The reaction proceeds via radical intermediates, generating phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-α-D-galactopyranoside (2a ) as the major product (90% yield). The α-configuration is favored due to the anomeric effect and solvent polarity.
Continuous Flow Optimization
To enhance scalability, Guberman et al. adapted APS to continuous flow conditions. At room temperature, 5 mmol of galactal yielded 1.2 mmol/hour of 2a , demonstrating improved reproducibility and reduced exothermic risks. This method accommodates diverse protecting groups, including benzyl and acetyl, without compromising efficiency.
Mechanistic Insights
Electron paramagnetic resonance (EPR) studies confirm the involvement of azido radicals generated from azidoiodinane intermediates. The regioselectivity of APS is governed by the stability of the intermediate oxocarbenium ion, favoring galacto over talo configurations.
Lemieux Azidonitration
Traditional Azidonitration Protocol
The Lemieux method, though laborious, remains a foundational approach. 3,4,6-tri-O-acetyl-D-galactal is treated with iodonium di-sym-collidine perchlorate and sodium azide in acetonitrile, yielding 2-azido-2-deoxy glycosyl nitrates. Subsequent hydrolysis and activation (e.g., as trichloroacetimidates) enable glycosylation with p-nitrophenol under Lewis acid catalysis (e.g., BF₃·OEt₂).
Limitations and Modifications
Classical azidonitration suffers from low regioselectivity (galacto:talo ≈ 3:1) and requires multiple purification steps. Modern adaptations replace sodium azide with TMSN₃ to improve solubility and reaction homogeneity.
Halogenation-Azide Substitution
N-Halosuccinimide-Mediated Glycosylation
Inspired by Tatsuta’s method, 3,4,6-tri-O-acetyl-D-galactal reacts with N-bromosuccinimide (NBS) and silver p-nitrophenolate in acetonitrile, forming 2-bromo-2-deoxy-β-D-galactopyranoside. Subsequent SN₂ substitution with sodium azide in DMF at 60°C affords the 2-azido derivative. While β-selectivity dominates in polar solvents, α-anomers are accessible via kinetic control in non-polar media (e.g., diethyl ether).
Solvent-Dependent Stereoselectivity
| Solvent | Anomeric Ratio (α:β) | Yield (%) |
|---|---|---|
| Acetonitrile | 1:9 | 78 |
| Diethyl ether | 8:2 | 65 |
Glycosylation of Pre-Functionalized 2-Azido Donors
Trichloroacetimidate Donors
3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl trichloroacetimidate is prepared by treating the hemiacetal with Cl₃CCN and DBU . Glycosylation with p-nitrophenol using TMSOTf (0.1 equiv) in dichloromethane yields the α-anomer (72%). The absence of a participating group at C2 necessitates low temperatures (−20°C) to suppress β-side formation.
Schmidt’s Thioglycoside Activation
Thioglycosides derived from 2-azido galactose are activated with NIS/TfOH , enabling coupling with p-nitrophenol in diethyl ether (α:β = 7:3). The ether’s low polarity stabilizes the oxocarbenium ion transition state, favoring α-configuration.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium azide: for azidation.
Hydrogen gas: and palladium on carbon for reduction reactions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .
Scientific Research Applications
Scientific Research Applications
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is widely applied in several areas of scientific research:
- Enzymatic Assays:
-
Glycosidase Studies:
- The compound is instrumental in studying the kinetics of glycosidases, which are crucial in carbohydrate metabolism. Its unique structure allows for the examination of enzyme-substrate interactions and binding affinities.
- Synthesis of Sialosides:
- Chemical Biology:
Case Studies
-
Enzymatic Activity Measurement:
A study demonstrated the use of this compound as a substrate for measuring α-galactosidase activity. The results indicated a significant correlation between substrate concentration and enzyme activity, showcasing its effectiveness as a reliable assay component . -
Sialyltransferase Applications:
In another case, researchers synthesized sialylated compounds using this substrate in conjunction with bacterial sialyltransferases. This approach highlighted the potential for producing complex glycoconjugates relevant to therapeutic applications . -
Glycan Interaction Studies:
The compound was employed to investigate the binding specificity of lectins towards O-glycosylated peptides, providing insights into carbohydrate-protein interactions critical for cell signaling and recognition processes .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with glycosidases. The compound serves as a substrate that is hydrolyzed by the enzyme, resulting in the release of 4-nitrophenol, which can be quantitatively measured. This hydrolysis reaction is crucial for studying enzyme activity and specificity .
Comparison with Similar Compounds
Key Observations :
- Anomeric configuration dictates enzyme specificity: α-anomers target α-galactosidases, while β-anomers (e.g., ONPG) are substrates for β-galactosidases .
- C2 modifications : The azide group in the target compound enables bioorthogonal labeling, unlike hydroxyl or acetamido groups in analogs .
- Protection groups : 4,6-O-benzylidene or p-methoxybenzylidene in analogs (e.g., CAS 59868-86-9) enhance stability during synthetic steps but require deprotection for biological activity .
Enzymatic Activity and Kinetic Parameters
Substrate Specificity
- Target compound: Exhibits specificity toward α-galactosidases due to its α-configuration. No direct kinetic data are available, but structurally similar p-nitrophenyl-α-D-galactopyranoside (CAS 7493-95-0) shows a $ K_m $ of 0.5–1.2 mM for α-galactosidases .
- ONPG (β-anomer): Widely used for β-galactosidase assays with $ K_m $ values ranging from 0.1–0.5 mM, reflecting higher affinity for β-specific enzymes compared to α-configured analogs .
Temperature and pH Stability
- p-Nitrophenyl esters : Studies on p-nitrophenyl butyrate (C4) hydrolysis by αEstS9Δ esterase revealed a 50% reduction in catalytic efficiency ($ k{cat}/Km $) at 60°C compared to 35°C, highlighting thermal sensitivity of nitroaryl glycosides .
- Azide stability : The C2 azide in the target compound is stable under physiological conditions but reacts rapidly in copper-catalyzed azide-alkyne cycloadditions .
Biological Activity
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside (p-NPA) is a synthetic compound primarily utilized in biochemical research as a substrate for enzymatic assays. Its unique structural features, including the azido group, enhance its utility in studying glycosidase activity and carbohydrate metabolism. This article reviews the biological activity of p-NPA, focusing on its enzymatic interactions, applications in research, and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₄O₇
- Molecular Weight : 326.26 g/mol
- Solubility : Soluble in DMSO, ethyl acetate, and methanol
p-NPA serves as a substrate for various glycosidases, enabling researchers to study enzyme kinetics and carbohydrate metabolism. The azido group in p-NPA allows for selective reactions that can be exploited to monitor enzymatic activity through colorimetric changes upon hydrolysis.
Substrate Specificity
p-NPA has been shown to interact with different glycosidases, exhibiting varying degrees of hydrolytic activity. The following table summarizes the specific activities of several enzymes on p-NPA:
| Enzyme | Substrate | Specific Activity (μmol mg⁻¹ min⁻¹) |
|---|---|---|
| Thermoanaerobacterium xylanolyticum GH116 | 4-nitrophenyl β-D-galactoside | 8.90 (33%) |
| β-N-Acetylhexosaminidase | 4NP-β-GalNAc | 422 ± 17 |
| β-Galactosidase | p-Nitrophenyl β-D-galactopyranoside | 27.3 (100%) |
The data indicates that p-NPA is a valuable substrate for studying enzyme specificity and activity across different glycosidases .
Glycosidase Activity Studies
p-NPA is extensively used in the characterization of glycosidases, particularly in determining kinetic parameters such as (Michaelis constant) and (turnover number). For instance, the hydrolysis of p-NPA by β-galactosidase has been utilized to elucidate the enzyme's catalytic mechanism and substrate binding dynamics .
Case Study: Enzyme Kinetics
In a study examining the kinetics of Thermoanaerobacterium xylanolyticum GH116 on various substrates, it was found that p-NPA hydrolysis exhibited a significant increase in efficiency compared to other substrates. The kinetic parameters were determined under controlled conditions, revealing insights into enzyme specificity and potential applications in biocatalysis .
Pharmacokinetics and Stability
The pharmacokinetic profile of p-NPA suggests that it is stable under physiological conditions, making it suitable for in vitro studies. Its solubility in organic solvents facilitates its use in various biochemical assays without significant degradation over time.
Q & A
Q. What are the standard synthetic routes for p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside?
The synthesis typically involves regioselective protection, azide introduction, and coupling with a p-nitrophenyl aglycone. Key steps include:
- Protection of hydroxyl groups : Acetylation or benzoylation (e.g., 3,4,6-tri-O-acetyl intermediates) to direct reactivity .
- Azide introduction : Substitution of a hydroxyl group with an azide via nucleophilic displacement, often using NaN₃ or diazotransfer reagents under controlled conditions .
- Glycosylation : Coupling the azido-sugar donor with p-nitrophenol via Schmidt or Koenigs-Knorr methods, employing promoters like Ag₂O or BF₃·Et₂O .
- Deprotection : Selective removal of protecting groups (e.g., acetyl or benzoyl) using Zemplén conditions (NaOMe/MeOH) .
Reference: Synthesis protocols in .
Q. How is this compound characterized for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substitution patterns. Key signals include anomeric protons (δ 5.0–5.7 ppm for α-configuration) and azide resonance (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]+ at m/z 379.2 for C₁₂H₁₄N₄O₈) .
- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .
Reference: Analytical methods in .
Q. What is its role in enzyme activity assays?
The compound serves as a chromogenic substrate for α-galactosidases and glycosyltransferases. Hydrolysis releases p-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 10). Key applications:
- Kinetic studies : Determine and under varied pH/temperature .
- Inhibitor screening : Measure IC₅₀ values for potential glycosidase inhibitors .
Reference: Enzyme assays in .
Advanced Research Questions
Q. How can contradictory data in enzymatic hydrolysis rates be resolved?
Discrepancies may arise from:
- Enzyme source variability : Bacterial vs. human α-galactosidases exhibit differing specificities. Validate with orthogonal assays (e.g., fluorogenic substrates) .
- Substrate aggregation : Use detergents (e.g., 0.1% Triton X-100) to solubilize hydrophobic aglycones .
- Interference by azido groups : Confirm azide stability under assay conditions (pH 4.5–7.5) via control experiments with azide-free analogs .
Reference: Troubleshooting in .
Q. What strategies improve synthetic yields of this compound?
Low yields (e.g., 10% in ) often stem from:
- Orthoester formation : Minimize by using non-polar solvents (toluene) and Ag₂O as a promoter .
- Side reactions : Introduce bulky protecting groups (e.g., triphenylmethyl) to block undesired substitutions .
- Purification challenges : Optimize silica gel chromatography with acetone/hexane gradients (3:7 → 7:3) .
Reference: Yield optimization in .
Q. How can the azido group be functionalized for glycoconjugate synthesis?
The azide enables bioorthogonal reactions:
- Click chemistry : React with alkynes (e.g., BCN or DBCO) for fluorescent tagging or glycan array fabrication .
- Staudinger ligation : Convert azides to amines for covalent coupling with NHS esters .
- Photocrosslinking : Incorporate diazirine moieties for protein interaction mapping .
Reference: Derivatization in .
Q. What advanced techniques elucidate its role in glycoprotein interactions?
- Surface Plasmon Resonance (SPR) : Immobilize azide-functionalized glycans to study lectin binding kinetics .
- Cryo-EM : Visualize glycan-enzyme complexes using azide-stabilized derivatives .
- Metabolic labeling : Incorporate into cell-surface glycans via azido-sugar metabolic engineering .
Reference: Structural studies in .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
